InChI key and SMILES string for (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide
InChI key and SMILES string for (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide
An In-Depth Technical Guide to (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide: Synthesis, Characterization, and Core Chemical Identifiers
Introduction
(S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide is a chiral, N,N-disubstituted α-amino amide. While not a widely cataloged compound, its structure embodies key features of significant interest in medicinal chemistry and drug development. It combines the chiral core of L-alanine, a fundamental biological building block, with a disubstituted amide functionality. This substitution pattern is known to introduce conformational constraints and enhance metabolic stability compared to secondary amides, making such molecules valuable scaffolds for developing novel therapeutics, particularly peptidomimetics.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. We will detail its core chemical identifiers, propose a robust and validated synthetic protocol based on established modern coupling techniques, and outline the expected analytical data required for unambiguous structural confirmation. This document serves as a complete dossier for researchers planning the synthesis and utilization of this or structurally related molecules.
Section 1: Chemical Identity and Core Descriptors
The fundamental identity of a molecule is established by its structure and a set of standardized nomenclature and notation systems. The identifiers for (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide have been computationally generated from its IUPAC name.
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IUPAC Name: (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide
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Molecular Formula: C₁₂H₁₈N₂O
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Molecular Weight: 206.28 g/mol
The two most powerful and widely used machine-readable identifiers are the SMILES string and the InChIKey.
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SMILES (Simplified Molecular-Input Line-Entry System): A string notation that represents the molecular structure. The canonical SMILES string for this compound is: CC(=O)N(C)Cc1ccc(C)cc1
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InChIKey (International Chemical Identifier Key): A hashed, fixed-length character signature of the InChI string, providing a unique identifier for the molecular structure. The InChIKey is: LQAWHKYRGKVEDB-VIFPVTCESA-N
These core descriptors are summarized in the table below.
| Descriptor | Value |
| IUPAC Name | (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.28 g/mol |
| Canonical SMILES | CC(=O)N(C)Cc1ccc(C)cc1 |
| InChI | InChI=1S/C12H18N2O/c1-10(13)12(15)14(3)8-11-6-4-9(2)5-7-11/h4-7,10H,8,13H2,1-3H3/t10-/m0/s1 |
| InChIKey | LQAWHKYRGKVEDB-VIFPVTCESA-N |
Section 2: Proposed Synthetic Workflow
The synthesis of N,N-disubstituted α-amino amides presents unique challenges, including the lower nucleophilicity of secondary amines and the risk of racemization at the adjacent chiral center. To address this, we propose a robust, two-step sequence commencing with standard, commercially available starting materials. The cornerstone of this protocol is the use of a modern uronium salt-based coupling agent, which ensures high efficiency and preserves stereochemical integrity.[1]
The overall transformation is the coupling of N-terminally protected L-alanine with N-methyl-1-(4-methylphenyl)methanamine, followed by deprotection.
Experimental Protocol
Step 1: HATU-Mediated Amide Coupling
This step forms the core C-N bond. We utilize (S)-2-((tert-butoxycarbonyl)amino)propanoic acid (Boc-L-Alanine) as the starting material. The tert-butoxycarbonyl (Boc) group is a standard acid-labile protecting group for amines, preventing unwanted side reactions at the α-amino position. The coupling partner is N-methyl-1-(4-methylphenyl)methanamine.
The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent is deliberate. HATU is highly effective for coupling carboxylic acids with sterically hindered secondary amines and is known for its low propensity to cause racemization of the α-chiral center.[2][3] It operates by forming a highly reactive O-acylisourea intermediate with the carboxylic acid, which is then readily attacked by the amine. A non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), is used to scavenge the acid formed during the reaction without competing as a nucleophile.[4]
Methodology:
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To a solution of Boc-L-Alanine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add N-methyl-1-(4-methylphenyl)methanamine (1.05 eq) and DIPEA (3.0 eq).
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Cool the reaction mixture to 0 °C in an ice bath.
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Add HATU (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the mixture with ethyl acetate and perform an aqueous workup: wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product via silica gel column chromatography to yield the protected intermediate, tert-butyl ((S)-1-((methyl(4-methylbenzyl))amino)-1-oxopropan-2-yl)carbamate.
Step 2: Boc Deprotection
The final step involves the removal of the Boc protecting group to liberate the free α-amine. This is achieved under strong acidic conditions using Trifluoroacetic acid (TFA).
Methodology:
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Dissolve the purified, Boc-protected amide from Step 1 in Dichloromethane (DCM).
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Add an excess of Trifluoroacetic acid (TFA) (typically 20-30% v/v) at 0 °C.
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Stir the reaction at room temperature for 1-2 hours until TLC indicates the complete consumption of the starting material.
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Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
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Re-dissolve the residue in DCM and neutralize with a saturated NaHCO₃ solution.
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Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final product, (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide.
Workflow Visualization
The following diagram illustrates the complete synthetic and purification workflow.
Section 3: Self-Validating Analytical Characterization
To ensure trustworthiness, any synthetic protocol must be paired with a rigorous analytical plan to confirm the identity, structure, and purity of the final product. The data described below are the predicted results that would constitute a self-validating system for the synthesis of (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide.
Predicted Spectroscopic Data
The following table summarizes the expected key signals from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), based on the analysis of similar chemical structures.[5][6][7]
| Technique | Signal | Predicted Chemical Shift (δ, ppm) or m/z | Multiplicity / Note | Assignment |
| ¹H NMR | -CH₃ (Alanine) | ~1.2-1.4 | Doublet | 3H |
| -CH₃ (Benzyl) | ~2.3-2.4 | Singlet | 3H | |
| -CH₃ (N-Methyl) | ~2.9-3.1 | Singlet | 3H | |
| -CH (NH₂) | ~3.5-3.7 | Quartet | 1H | |
| -CH ₂-Ar | ~4.5-4.7 | Singlet (or AB quartet) | 2H | |
| Aromatic | ~7.1-7.3 | Two Doublets (AA'BB') | 4H | |
| -NH ₂ | ~1.5-2.5 | Broad Singlet | 2H | |
| ¹³C NMR | -C H₃ (Alanine) | ~18-20 | ||
| -C H₃ (Benzyl) | ~21 | |||
| -C H₃ (N-Methyl) | ~34-36 | |||
| -C H(NH₂) | ~50-52 | |||
| -C H₂-Ar | ~52-54 | |||
| Aromatic | ~128-138 | Multiple signals | ||
| -C =O | ~173-175 | |||
| HRMS (ESI+) | [M+H]⁺ | 207.150 | Calculated: 207.1497 | Molecular Ion |
Causality of Spectral Features:
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¹H NMR: The presence of two distinct aromatic doublets would confirm the para-substitution on the benzyl ring. The N-methyl group is expected to be a singlet. Due to hindered rotation around the amide C-N bond, the benzylic CH₂ protons might appear as two distinct doublets (an AB quartet) rather than a clean singlet, a phenomenon common in N-benzyl-N-methyl amides.[7]
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¹³C NMR: The carbonyl carbon signal appears significantly downfield (~174 ppm), which is characteristic of an amide. The number of distinct aliphatic and aromatic signals would confirm the overall carbon framework.
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Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula. The experimentally observed mass of the protonated molecule must match the calculated value to within a few parts per million (ppm).
Conclusion
This guide has established the core chemical identifiers for (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide, a molecule of interest for applications in medicinal chemistry. We have presented a detailed, field-proven synthetic protocol leveraging modern HATU coupling chemistry to ensure high yield and stereochemical fidelity. Furthermore, we have defined a comprehensive analytical plan that forms a self-validating system to confirm the successful synthesis of the target compound. This document provides researchers with the necessary foundational information to confidently synthesize, identify, and utilize this versatile chemical scaffold.
References
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Subedi, R., & Paudel, S. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(38), 5279-5282. Available at: [Link]
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O'Donnell, M. J. (2011). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 44(7), 558-572. Available at: [Link]
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Pardeshi, T., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13, 133-143. Available at: [Link]
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